![molecular formula C10H8N4 B11911532 5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)
5,10-Dihydropyrazino[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dihydropyrazino[2,3-b]quinoxaline is a tricyclic nitrogen-containing heterocyclic compound. It is known for its unique structural properties and potential applications in various fields, including organic electronics and medicinal chemistry. The compound’s structure consists of a fused pyrazine and quinoxaline ring system, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dihydropyrazino[2,3-b]quinoxaline typically involves the reaction of polyhalopyrazine compounds with ortho-substituted benzene compounds. For instance, 2,3-dichloro-5,10-dihydropyrazino[2,3-b]quinoxaline can be prepared by reacting the appropriate polyhalopyrazine compound with a benzene compound that is ortho-substituted by two groups selected from hydroxy, mercapto, and/or amino radicals . The reaction conditions often involve the use of organic solvents such as acetonitrile, dimethyl sulfoxide, or dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,10-Dihydropyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr), oxidation, and reduction. The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups on the pyrazine and quinoxaline rings.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the use of nucleophiles such as potassium hydroxide or other strong bases to replace halogen atoms on the pyrazine ring.
Major Products: The major products formed from these reactions include various substituted pyrazinoquinoxalines and quinoxaline-2,3-diones, depending on the specific reagents and conditions used .
Scientific Research Applications
5,10-Dihydropyrazino[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,10-Dihydropyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been studied as kinase inhibitors, where they bind to the catalytic domain of kinases and inhibit their activity . This interaction can lead to the downregulation of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2,3-Dichloro-5,10-dihydropyrazino[2,3-b]quinoxaline: This compound is structurally similar and shares similar reactivity and applications.
Dicyanopyrazinoquinoxaline: Another related compound that has been studied for its hydrogen-bonding capabilities and electronic properties.
Uniqueness: 5,10-Dihydropyrazino[2,3-b]quinoxaline stands out due to its unique combination of stability, reactivity, and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
5,10-dihydropyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-9-10(14-8)12-6-5-11-9/h1-6H,(H,11,13)(H,12,14) |
InChI Key |
LHEFIQBXXKCYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=CN=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



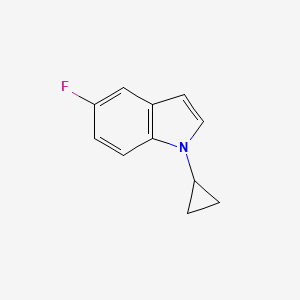
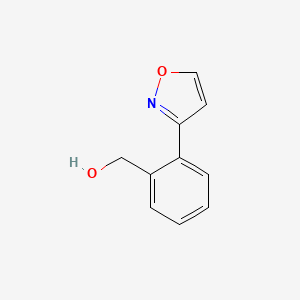


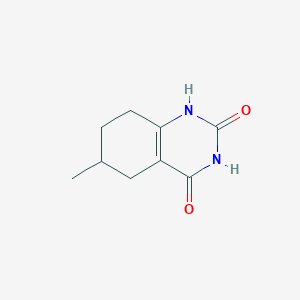
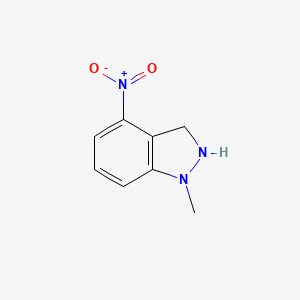
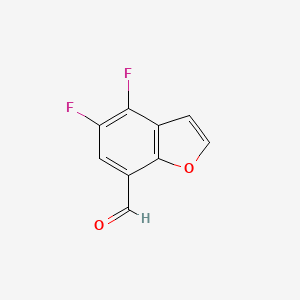
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)
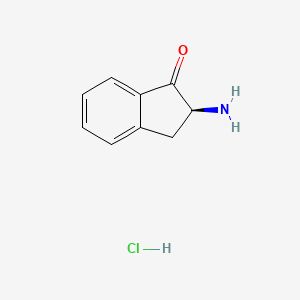
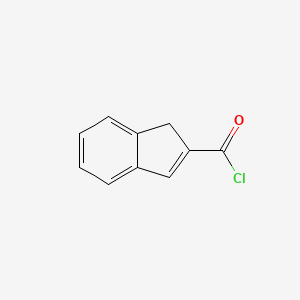

![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)

